molecular formula C14H12Cl2O4S B5130442 2,6-dichlorophenyl 2-methoxy-5-methylbenzenesulfonate

2,6-dichlorophenyl 2-methoxy-5-methylbenzenesulfonate

Cat. No.: B5130442
M. Wt: 347.2 g/mol
InChI Key: BEBQPJOMWYGUAY-UHFFFAOYSA-N
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Description

2,6-Dichlorophenyl 2-methoxy-5-methylbenzenesulfonate is an organic compound with the molecular formula C14H12Cl2O4S It is a derivative of benzenesulfonate, characterized by the presence of two chlorine atoms, a methoxy group, and a methyl group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichlorophenyl 2-methoxy-5-methylbenzenesulfonate typically involves the sulfonation of 2,6-dichlorophenol followed by the introduction of the methoxy and methyl groups. One common method includes:

    Sulfonation: 2,6-Dichlorophenol is reacted with sulfuric acid to introduce the sulfonate group.

    Methoxylation: The sulfonated intermediate is then treated with methanol in the presence of a catalyst to introduce the methoxy group.

    Methylation: Finally, the compound is methylated using a methylating agent such as methyl iodide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques like crystallization and distillation are often employed to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichlorophenyl 2-methoxy-5-methylbenzenesulfonate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The sulfonate group can be reduced to a sulfide.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

    Substitution: Products include various substituted phenyl derivatives.

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: Products include sulfides or thiols.

Scientific Research Applications

2,6-Dichlorophenyl 2-methoxy-5-methylbenzenesulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2,6-dichlorophenyl 2-methoxy-5-methylbenzenesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate access. The pathways involved often include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Diclofenac: A non-steroidal anti-inflammatory drug with a similar dichlorophenyl structure.

    2,6-Dichlorophenyl isocyanate: Shares the dichlorophenyl moiety but differs in functional groups.

    2,6-Dichlorophenyl isothiocyanate: Similar structure with an isothiocyanate group.

Uniqueness

2,6-Dichlorophenyl 2-methoxy-5-methylbenzenesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and methyl groups provide additional sites for chemical modification, enhancing its versatility in synthetic applications.

Properties

IUPAC Name

(2,6-dichlorophenyl) 2-methoxy-5-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2O4S/c1-9-6-7-12(19-2)13(8-9)21(17,18)20-14-10(15)4-3-5-11(14)16/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEBQPJOMWYGUAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)OC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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